

(E)-Osmundacetone: A Comparative Analysis of In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: (E)-Osmundacetone

Cat. No.: B1244309

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(E)-Osmundacetone, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of its effects observed in laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on **(E)-Osmundacetone**, also referred to as Osmundacetone (OAC or Osu) and 4-(3,4-Dihydroxyphenyl)-3-buten-2-one (DHBAC).

In Vitro Efficacy

Cell Line	Assay	Target/Effect Measured	Concentration	Result	Citation
HT22 (mouse hippocampal)	Cell Viability	Neuroprotection against glutamate toxicity	2 μ M	98.26% \pm 1.03% cell viability recovery	[1]
HT22 (mouse hippocampal)	DPPH Assay	Antioxidant activity	IC50: 7.88 \pm 0.02 μ M	Potent radical scavenging activity	[2]
RAW 264.7 (macrophage-like)	TRAP Staining	Inhibition of osteoclast differentiation	Dose-dependent	Significant reduction in osteoclast formation	[3]
HemECs (endothelial cells from hemangiomas)	CCK-8 Assay	Inhibition of cell proliferation	Not specified	Significant reduction in cell viability	[4]
HemECs (endothelial cells from hemangiomas)	Colony Formation Assay	Inhibition of cell proliferation	Not specified	Reduced colony-forming ability	[4]
Non-small cell lung cancer (NSCLC) cells	Seahorse XFe24 Analyzer	ATP production	Not specified	Decreased ATP production via oxidative phosphorylation	[5]

In Vivo Efficacy

Animal Model	Condition	Treatment	Key Findings	Citation
Rats	Cerebral Ischemia-Reperfusion (I/R) Injury	Low and high doses of (E)-Osmundacetone (DHBAC)	Significantly decreased neurological impairment scores and smaller infarct sizes compared to the I/R group. The high-dose group showed effects similar to nimodipine.	[6]
Rats	Cerebral Ischemia-Reperfusion (I/R) Injury	Intragastric administration of DHBAC for 7 days	Significantly increased mRNA expression of Nrf2 and protein expression of HO-1 and NQO1. Significantly decreased Keap1 mRNA and cleaved caspase-3 protein expression.	[7]
Mice	Infantile Hemangiomas	(E)-Osmundacetone (OSC) treatment	Effectively reduced hemangioma size and improved histopathological changes.	[4]
Animal Models	Rheumatoid Arthritis	(E)-Osmundacetone	Reduced arthritis-induced	[3]

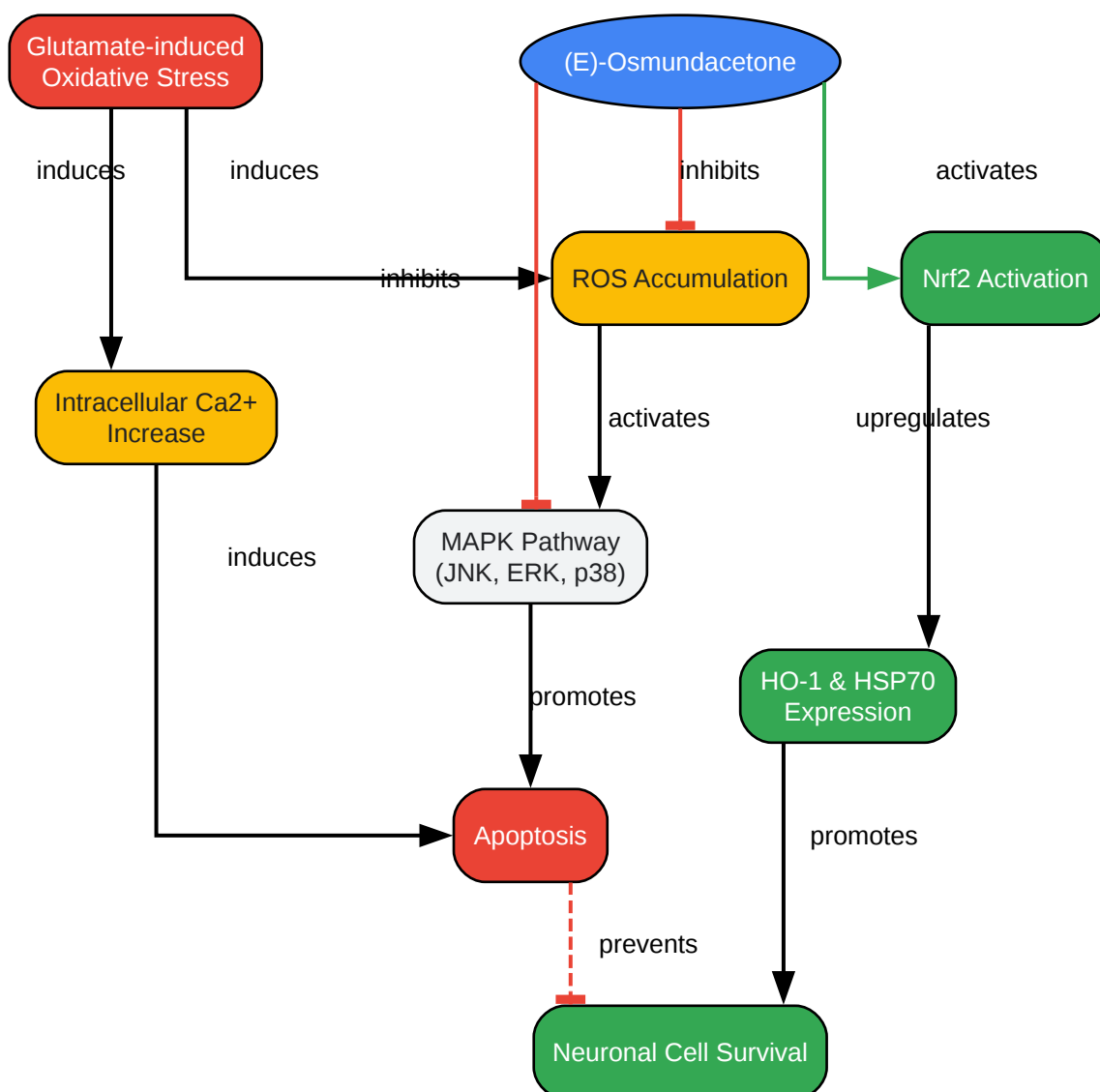
(Osu) treatment	swelling and bone destruction; alleviated inflammation- related factors and oxidative stress.
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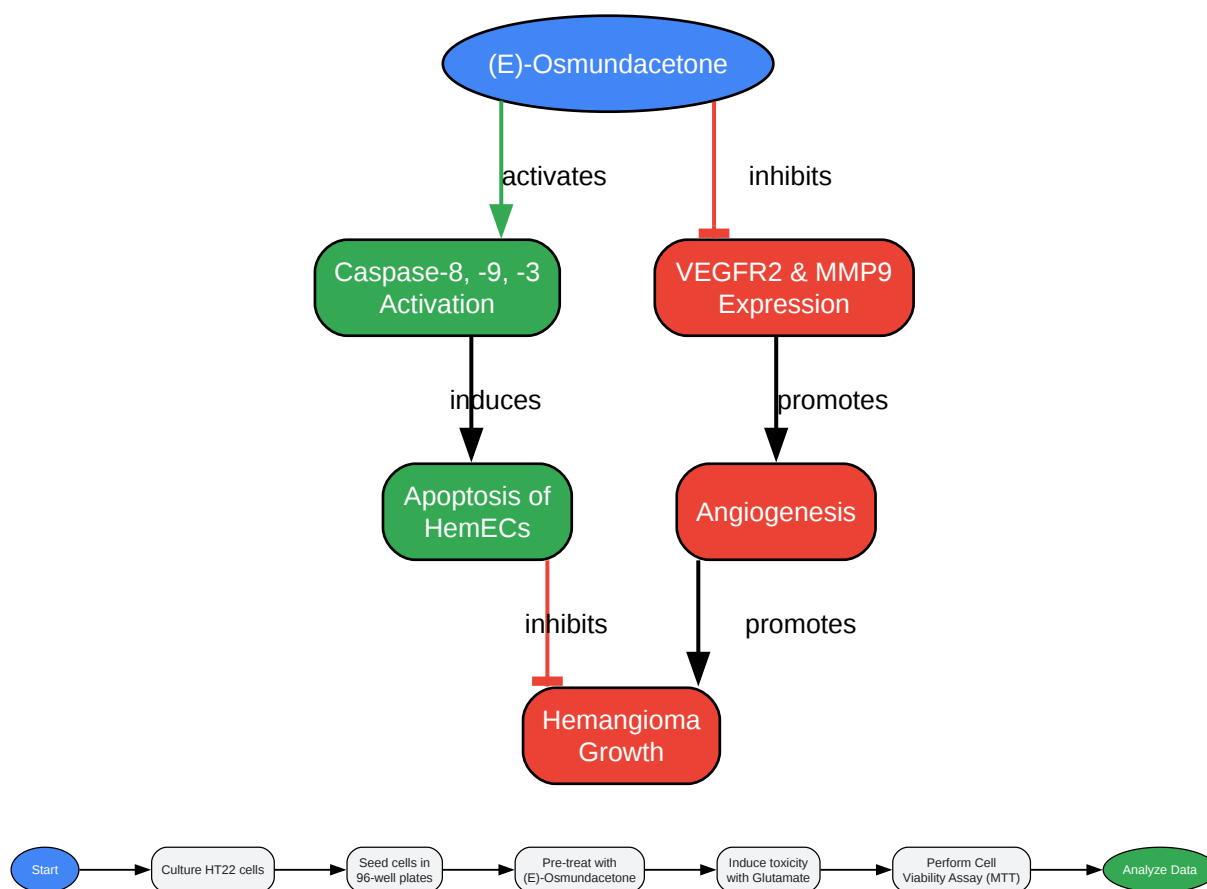
Key Signaling Pathways and Mechanisms of Action

(E)-Osmundacetone exerts its effects through the modulation of several key signaling pathways.

Neuroprotection via Nrf2/HO-1 and MAPK Inhibition

In models of neurological damage, **(E)-Osmundacetone** demonstrates protective effects by activating the Nrf2 pathway and inhibiting MAPK signaling.^{[2][7][8]} Upon exposure to oxidative stress, it promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like HO-1 and NQO1.^{[6][7]} Concurrently, it suppresses the phosphorylation of MAPKs, including JNK, ERK, and p38, which are involved in apoptotic pathways.^{[2][8]}





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